Boc-D-|A-HomoSec(pMeBzl)-OH
Description
Boc-D-HomoSec(pMeBzl)-OH (CAS: 1951433-73-0) is a non-natural, seleno-containing amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its molecular formula is C₁₇H₂₅NO₄Se, with a molecular weight of 386.34 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a p-methylbenzyl (pMeBzl) substituent on the selenocysteine (Sec) side chain. The D-configuration at the α-carbon distinguishes it from its L-isomer, enabling applications in chiral peptide design and protease-resistant analogs .
Selenocysteine derivatives like Boc-D-HomoSec(pMeBzl)-OH are prized for their enhanced nucleophilicity and redox activity compared to sulfur-containing cysteine analogs, making them valuable in synthesizing peptides with tailored stability or catalytic properties .
Properties
Molecular Formula |
C16H23NO4Se |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
(3S)-3-[(4-methylphenyl)methylselanyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO4Se/c1-11-5-7-12(8-6-11)10-22-13(9-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
InChI Key |
PNDKDEVCBYJQIP-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[Se][C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C[Se]C(CC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-|A-HomoSec(pMeBzl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of the D-amino acid is protected using the Boc group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of the p-Methylbenzyl Group: The p-methylbenzyl group is introduced through a nucleophilic substitution reaction. This step often involves the use of a suitable leaving group and a nucleophile.
Final Deprotection and Purification: The final compound is obtained by deprotecting the intermediate product and purifying it using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Industrial methods may also include the use of automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Boc-D-|A-HomoSec(pMeBzl)-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-methylbenzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Boc-D-|A-HomoSec(pMeBzl)-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Boc-D-|A-HomoSec(pMeBzl)-OH involves its interaction with specific molecular targets. The Boc group protects the amino group during synthesis, allowing for selective reactions at other sites. The p-methylbenzyl group can enhance the compound’s stability and reactivity. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Boc-D-HomoSec(pMeBzl)-OH vs. Fmoc-D-HomoSec(pMeBzl)-OH
Key Differences :
- The Boc group enables acid-stable peptide elongation, ideal for synthesizing peptides with acid-sensitive residues. In contrast, the Fmoc group is base-labile, compatible with milder deprotection conditions .
Boc-D-HomoSec(pMeBzl)-OH vs. Sulfur-Containing Analogs
Key Differences :
- Selenium vs. However, Se-containing compounds are more prone to oxidation than S-analogs, requiring stringent handling under inert atmospheres .
- Structural Impact: The pMeBzl group in Boc-D-HomoSec(pMeBzl)-OH provides steric bulk similar to Boc-Pen(pMeBzl)-OH, but the longer selenoalkyl chain (homologated) may alter peptide backbone conformation .
Comparison with Homoserine Derivatives
Key Differences :
- Chemical Behavior: The selenoether group in Boc-D-HomoSec(pMeBzl)-OH is less polar than the ether group in Boc-HomoSer(Bzl)-OH, increasing hydrophobicity and membrane permeability .
- Stability: Selenoethers are more resistant to radical-mediated degradation than ethers but less stable under oxidative conditions .
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